molecular formula C10H19Cl2N3 B13561941 5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride

5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride

Cat. No.: B13561941
M. Wt: 252.18 g/mol
InChI Key: PNKOGZNYFUMXEV-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminomethyl group and diethylamine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride typically involves the reaction of pyridine derivatives with aminomethyl and diethylamine groups under controlled conditions. One common method involves the reductive amination of pyridine-2-carboxaldehyde with diethylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives.

Scientific Research Applications

5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride involves its interaction with specific molecular targets. The aminomethyl and diethylamine groups allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring.

    N,N-diethyl-2-aminomethylpyridine: Lacks the dihydrochloride component.

Uniqueness

5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.18 g/mol

IUPAC Name

5-(aminomethyl)-N,N-diethylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C10H17N3.2ClH/c1-3-13(4-2)10-6-5-9(7-11)8-12-10;;/h5-6,8H,3-4,7,11H2,1-2H3;2*1H

InChI Key

PNKOGZNYFUMXEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)CN.Cl.Cl

Origin of Product

United States

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